1-(5-异喹啉磺酰基)-3-甲基哌嗪二盐酸盐

描述

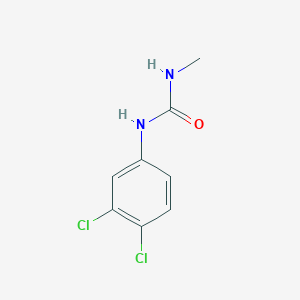

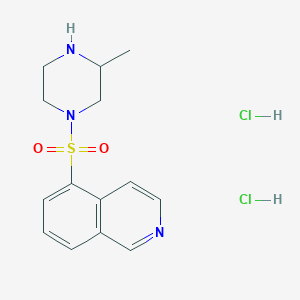

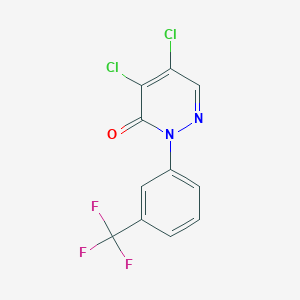

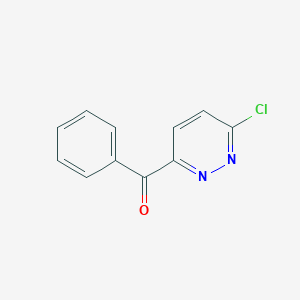

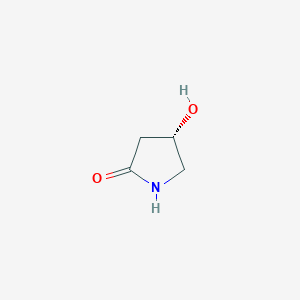

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, also known as H-7 dihydrochloride, is a compound with the molecular formula C14H17N32 and a molecular weight of 364.29 . It is a hydrochloride salt prepared from anileridine and two molar equivalents of hydrogen chloride . It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor .

Molecular Structure Analysis

The molecular structure of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride can be represented by the InChI string: InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17 (11)20 (18,19)14-4-2-3-12-10-15-6-5-13 (12)14/h2-6,10-11,16H,7-9H2,1H3 . The Canonical SMILES representation is: CC1CNCCN1S (=O) (=O)C2=CC=CC3=C2C=CN=C3 .科学研究应用

对蛋白激酶的抑制和癌症研究

1-(5-异喹啉磺酰基)-3-甲基哌嗪二盐酸盐,通常称为 H-7,因其在抑制蛋白激酶中的作用而被广泛研究。Blaya 等人 (1998) 研究了其对肿瘤进展的影响,特别是在减少刘易斯肺癌转移方面的作用,表明其在癌症治疗中的潜力 (Blaya、Crespo、Crespo 和 Aliño,1998)。同样,Ronca、Chan 和 Yu (1997) 证明 H-7 诱导人神经母细胞瘤细胞凋亡,表明其在治疗神经母细胞瘤中的可能应用 (Ronca、Chan 和 Yu,1997)。

在神经元分化中的作用

正如 Miñana、Felipo 和 Grisolía (1990) 所证明的,已显示 H-7 可以诱导 Neuro-2a 细胞中的神经发生,突出了其在神经分化中的作用 (Miñana、Felipo 和 Grisolía,1990)。这表明其在神经学研究中以及可能在神经退行性疾病的治疗中的潜在用途。

免疫系统和细胞反应

Koizumi 等人 (1986) 发现 H-7 抑制 T 细胞中的白细胞介素 2 产生和受体表达,表明其在调节免疫反应中具有重要作用 (Koizumi、Nakao、Matsui、Katakami、Katakami 和 Fujita,1986)。此外,Gupta、Gollapudi 和 Vayuvegula (1988) 观察到 H-7 阻断脂多糖诱导的 B 细胞增殖,进一步支持其在免疫学研究中的相关性 (Gupta、Gollapudi 和 Vayuvegula,1988)。

分化和细胞周期调节

Chakrabarty、Chen、Chen、Trujillo 和 Lin (1992) 对结肠腺癌细胞的研究表明,H-7 可以调节表型特性并影响细胞分化 (Chakrabarty、Chen、Chen、Trujillo 和 Lin,1992)。Minana、Felipo 和 Grisolía (1992) 也证明了其对神经母细胞瘤细胞细胞周期的影响 (Minana、Felipo 和 Grisolía,1992)。

作用机制

Target of Action

The primary targets of Iso-H7 dihydrochloride are protein kinases , specifically Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases play crucial roles in various cellular processes, including cell division, signal transduction, and regulation of gene expression.

Mode of Action

Iso-H7 dihydrochloride acts as an inhibitor of its primary targets, PKC and PKA . It binds to these kinases, preventing them from catalyzing the transfer of phosphate groups from ATP to specific substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of PKC and PKA by Iso-H7 dihydrochloride affects various biochemical pathways. One notable pathway is the myogenesis of satellite cells . PKA normally promotes this process, but the inhibitory action of Iso-H7 dihydrochloride negatively controls PKA’s role in satellite cell myogenesis .

Result of Action

The molecular and cellular effects of Iso-H7 dihydrochloride’s action primarily involve changes in the activities of PKC and PKA. By inhibiting these kinases, Iso-H7 dihydrochloride can alter various cellular processes, including the myogenesis of satellite cells .

属性

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNDFTUZMEYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474690 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140663-38-3 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-methyl H7 affect bovine leukemia virus expression?

A1: 3-methyl H7 inhibits the activity of protein kinase C (PKC) []. Research demonstrates that 3-methyl H7 effectively reduces both spontaneous lymphocyte blastogenesis and BLV expression in bovine peripheral blood mononuclear cells (PBMCs) []. This effect is observed regardless of whether the PBMCs are unstimulated, stimulated with lipopolysaccharide, or stimulated with phorbol ester (PMA) []. Further investigation reveals that 3-methyl H7 suppresses BLV expression by decreasing transcriptional activity, as evidenced by RNase protection assay results []. This suggests that PKC activation plays a crucial role in BLV expression, and its inhibition by 3-methyl H7 disrupts this process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)